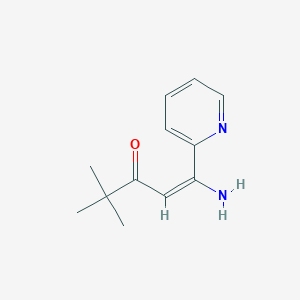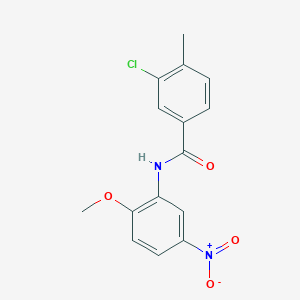![molecular formula C19H26N2S B5778107 N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine is a chemical compound that is commonly referred to as BME-2. It is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. BME-2 has been found to have a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of BME-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. BME-2 has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, BME-2 has been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.
Biochemical and Physiological Effects:
BME-2 has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of rheumatoid arthritis. Additionally, BME-2 has been shown to reduce the levels of hepatitis B virus DNA in infected cells.
実験室実験の利点と制限
One advantage of using BME-2 in lab experiments is that it has been extensively studied and its biological activities are well-characterized. Additionally, BME-2 is a synthetic compound, which allows for precise control over its chemical structure and purity. However, one limitation of using BME-2 in lab experiments is that it may not accurately mimic the complex biological environment of living organisms.
将来の方向性
There are several future directions for research on BME-2. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of BME-2 and to identify its molecular targets.
合成法
The synthesis of BME-2 involves the reaction between N-benzyl-N',N'-dimethyl-1,2-ethanediamine and 4-(methylthio)benzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure BME-2.
科学的研究の応用
BME-2 has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BME-2 has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, BME-2 has been found to have anti-viral properties and has been shown to inhibit the replication of the hepatitis B virus.
特性
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2S/c1-20(2)13-14-21(15-17-7-5-4-6-8-17)16-18-9-11-19(22-3)12-10-18/h4-12H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMYDDGPWFNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454973 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
![2-{[(4-methylbenzyl)thio]methyl}-1H-benzimidazole](/img/structure/B5778046.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)
![4-[2-(3-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5778061.png)




![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
